molecular formula C15H20BF3O3 B6301521 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121512-30-7

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6301521
CAS No.: 2121512-30-7
M. Wt: 316.13 g/mol
InChI Key: TYMLUNBGNWVRSE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 2121512-30-7) is a high-purity chemical building block supplied with a minimum purity of 97% . This compound belongs to the class of phenylboronic acid pinacol esters, which are critically valuable in modern synthetic chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions to form biaryl structures . A key research application of this and analogous boronic ester compounds is in the development of innovative, responsive drug delivery systems. Specifically, phenylboronic acid pinacol esters are recognized for their sensitivity to reactive oxygen species (ROS) . In pathological microenvironments characterized by oxidative stress, such as in periodontitis or other inflammatory diseases, the pinacol ester bond is cleaved by high levels of ROS, facilitating the controlled release of therapeutic agents precisely at the site of inflammation . This ROS-responsive mechanism allows researchers to design "smart" nanocarriers that improve therapeutic efficacy while minimizing off-target effects. The trifluoromethyl and ethoxy substituents on the phenyl ring enhance the compound's lipophilicity and can influence its electronic properties, making it a versatile intermediate for tailoring the characteristics of advanced materials and pharmaceutical candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-ethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O3/c1-6-20-10-7-8-12(11(9-10)15(17,18)19)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLUNBGNWVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a widely adopted method for synthesizing arylboronic esters from aryl halides. This method employs bis(pinacolato)diboron (B2_2pin2_2) and a palladium catalyst to facilitate transmetallation. For 4-ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester, the synthesis would proceed as follows:

  • Substrate Preparation : 4-Ethoxy-2-(trifluoromethyl)iodobenzene is synthesized via iodination of 4-ethoxy-2-(trifluoromethyl)benzene using N-iodosuccinimide (NIS) under acidic conditions.

  • Catalytic System : A palladium catalyst such as Pd(dppf)Cl2_2 and a base (KOAc) in dioxane at 80–100°C enables the coupling of the aryl iodide with B2_2pin2_2.

  • Workup : Purification via silica gel chromatography yields the boronic ester.

Advantages : High functional group tolerance and scalability.
Challenges : Sensitivity of the trifluoromethyl group to reductive elimination conditions and palladium residue removal.

Decarboxylative Borylation

This palladium-free approach, exemplified in a recent patent, utilizes aryl carboxylates as substrates. The method involves:

  • Carboxylic Acid Activation : 4-Ethoxy-2-(trifluoromethyl)benzoic acid is converted to its N-hydroxypthalimide (NHP) ester using N-hydroxyphthalimide and DCC.

  • Borylation : Reaction with B2_2pin2_2 in the presence of isonicotinic acid as a catalyst induces decarboxylative boronation.

  • Esterification : In situ pinacol esterification stabilizes the product.

Advantages : Avoids precious metal catalysts, cost-effective, and environmentally benign.
Challenges : Limited substrate scope for electron-deficient aryl carboxylates.

Electrophilic Borylation via Arylmetallic Intermediates

Aryl lithium or Grignard reagents react with electrophilic boron sources to form boronic esters:

  • Metallation : 4-Ethoxy-2-(trifluoromethyl)bromobenzene is treated with magnesium or lithium to generate the arylmetallic species.

  • Quenching : Reaction with trimethyl borate (B(OMe)3_3) followed by pinacol esterification yields the target compound.

Advantages : High regioselectivity for sterically hindered substrates.
Challenges : Sensitivity of trifluoromethyl groups to strong bases and stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Cost Environmental Impact
Miyaura BorylationPd(dppf)Cl2_270–85HighModerate (Pd waste)
Decarboxylative BorylationIsonicotinic acid60–75LowLow
Electrophilic BorylationNone50–65ModerateHigh (solvent use)

The decarboxylative method offers sustainability advantages, while Miyaura borylation provides higher yields for electron-deficient substrates. Electrophilic borylation is less favored due to lower yields and operational complexity.

Mechanistic Insights and Optimization Strategies

Miyaura Borylation Mechanism

The palladium cycle involves oxidative addition of the aryl halide, transmetallation with B2_2pin2_2, and reductive elimination. Electron-withdrawing groups like trifluoromethyl accelerate oxidative addition but may hinder transmetallation due to reduced electron density at boron. Ligand selection (e.g., XPhos) enhances turnover for electron-deficient substrates.

Decarboxylative Pathway

The NHP ester undergoes single-electron transfer (SET) with the boron reagent, generating an aryl radical that abstracts a hydrogen atom from the solvent. Subsequent boron radical recombination and decarboxylation yield the boronic ester. Catalytic isonicotinic acid facilitates SET by stabilizing intermediate radicals.

Challenges in Functional Group Compatibility

  • Trifluoromethyl Stability : Under basic Miyaura conditions, the CF3_3 group may undergo hydrolysis. Employing mild bases (e.g., K3_3PO4_4) and low temperatures (60°C) mitigates decomposition.

  • Ethoxy Group Oxidation : Pd catalysts may oxidize ethoxy to carbonyl groups. Using Pd(OAc)2_2 with bulky ligands (SPhos) suppresses side reactions.

Applications and Derivative Synthesis

The boronic ester serves as a key intermediate in Suzuki-Miyaura couplings for drug candidates. For example, coupling with 5-bromo-2-aminopyridine yields analogs of platelet aggregation inhibitors. Derivatives lacking the ethoxy group exhibit reduced metabolic stability, underscoring its role in pharmacokinetics .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Boronic Acids and Pinacol: From hydrolysis

Scientific Research Applications

Organic Synthesis

This compound is widely used as a reagent in the synthesis of complex organic molecules due to its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura reaction. This makes it invaluable in the development of new drugs and materials.

Medicinal Chemistry

In medicinal chemistry, 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is utilized to develop pharmaceuticals that require biaryl structures. These structures are often found in various therapeutic agents, enhancing their efficacy and specificity.

Material Science

The compound is also significant in material science for synthesizing polymers and advanced materials. Its unique electronic properties, conferred by the ethoxy and trifluoromethyl substituents, enhance the performance characteristics of the resulting materials.

Biological Studies

In biological studies, this boronic acid derivative serves as a tool for investigating enzyme mechanisms and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.

Case Studies and Research Findings

  • Synthesis of Biaryl Compounds : A study demonstrated the efficiency of using this compound in synthesizing biaryl compounds via Suzuki-Miyaura reactions under mild conditions, leading to high yields and selectivity.
  • Pharmaceutical Development : Research highlighted its role in creating novel pharmaceuticals that target specific biological pathways, showcasing its potential in drug discovery.
  • Material Innovation : Investigations into polymer synthesis using this compound revealed improvements in mechanical properties and thermal stability, indicating its utility in developing advanced materials for industrial applications.

Mechanism of Action

The primary mechanism of action for 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, properties, and applications of 4-ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester with analogous compounds:

Compound Name Substituents Solubility Synthesis Applications Stability
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester -OCH₂CH₃ (4), -CF₃ (2) High in chloroform, polar solvents Pd-catalyzed cross-coupling ROS-responsive drug delivery, functional materials Enhanced by -CF₃ (electron-withdrawing)
5-Chloro-2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1073353-97-5) -Cl (5), -CH₃ (2), -CF₃ (4) Similar high solubility in polar solvents Likely Pd-catalyzed methods Not explicitly stated; inferred use in cross-coupling -Cl may increase reactivity
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5) -Cl (3), -OCH₂CH₃ (4), -F (5) Moderate in hydrocarbons, high in polar Standard Pd catalysis Antibacterial materials, specialty chemicals Halogen substituents enhance stability
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester (CAS 269410-22-2) -OH (4), -OCH₃ (3) High in polar solvents, lower in hydrocarbons Boron oxidation or esterification Antioxidant nanoparticles, cholesterol transport -OH reduces stability (prone to hydrolysis)
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester (CAS 811841-45-9) -OAc (4), -OCH₃ (3) Moderate in hydrocarbons, high in ketones Acetylation of parent boronic acid Polymer functionalization, drug delivery -OAc may improve hydrolytic resistance

Key Comparative Insights

Solubility Trends
  • Pinacol Esters vs. Parent Acids: Pinacol esters universally exhibit higher solubility than their boronic acid counterparts.
  • Effect of Substituents : The trifluoromethyl (-CF₃) group in 4-ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester introduces hydrophobicity, slightly reducing solubility in polar solvents compared to analogs with hydroxy or methoxy groups. However, the pinacol ester scaffold ensures overall high miscibility in organic solvents .
Stability and Reactivity
  • Hydrolytic Sensitivity : Esters with hydroxy groups (e.g., CAS 269410-22-2) are more prone to hydrolysis than ethoxy- or acetoxy-substituted derivatives, necessitating careful storage .

Biological Activity

4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and ethoxy substituents, which can influence its interactions with biological targets. Research into its biological activity encompasses various aspects, including antimicrobial properties, enzyme inhibition, and potential applications in drug discovery.

  • Molecular Formula : C13H16BF3O2
  • Molecular Weight : 272.07 g/mol
  • CAS Number : 1073339-21-5
  • Purity : ≥98.0% (GC)
  • Appearance : Clear liquid, colorless

The mechanism of action for 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to interact with various biomolecules, particularly enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules that contain hydroxyl groups. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cell membranes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of boronic acids, including this compound. For instance, research has shown that certain phenylboronic acids exhibit antibacterial activity against Escherichia coli and Bacillus cereus . The presence of the trifluoromethyl group may contribute to increased potency due to enhanced interaction with bacterial cell walls.

Enzyme Inhibition

Boronic acids are often explored as enzyme inhibitors. The pinacol ester form of boronic acids can act as a prodrug, releasing the active boronic acid upon hydrolysis within biological systems. This property has been exploited in the design of inhibitors for serine proteases and other enzymes involved in disease pathways .

Study 1: Antibacterial Activity

A study conducted on various arylboronic acids demonstrated that ortho-substituted derivatives, including those with trifluoromethyl groups, showed significant antibacterial properties. The study utilized broth microdilution methods to determine the minimum inhibitory concentrations (MICs) against several bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester32E. coli
Control (standard antibiotic)8E. coli

Study 2: Enzyme Inhibition

Research on enzyme inhibition highlighted the effectiveness of phenylboronic acids in inhibiting glycosidases, which are critical in carbohydrate metabolism. The study found that the trifluoromethyl substitution significantly increased the binding affinity compared to non-substituted analogs .

CompoundIC50 (µM)Target Enzyme
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester15Glycosidase
Non-substituted analog45Glycosidase

Q & A

Basic Research Questions

Q. How can the solubility of 4-ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester be optimized for cross-coupling reactions?

  • The solubility of pinacol boronic esters is highly solvent-dependent. Polar aprotic solvents like chloroform or acetone are recommended due to their high polarity and ability to dissolve the ester effectively, even at low temperatures . For Suzuki-Miyaura couplings, a solvent system with a 1:1 ratio of toluene and aqueous NaHCO₃ is often used to balance solubility and reactivity. Pre-saturating the solvent with inert gas (e.g., N₂) can prevent unintended oxidation of the boronic ester during reactions .

Q. What are the standard protocols for assessing the stability of this compound under basic conditions?

  • Stability studies should be conducted at elevated temperatures (e.g., 70°C) in aqueous basic media (pH 13.5). The half-life of arylboronic esters under these conditions can be determined via HPLC or NMR to monitor protodeboronation. For example, a half-life of ~19 hours was reported for a structurally similar boronic acid at pH 13.5 . To mitigate degradation, reactions should avoid prolonged exposure to strong bases or use stabilizing additives like pinacol .

Q. How does the trifluoromethyl group influence the reactivity of this compound in Suzuki-Miyaura couplings?

  • The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the boron center, accelerating transmetallation with palladium catalysts. However, steric hindrance from the ethoxy and trifluoromethyl substituents may reduce coupling efficiency. Optimizing ligand choice (e.g., SPhos or XPhos) and using Pd(OAc)₂ as a catalyst can improve yields .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data between boronic acids and their pinacol esters?

  • Contradictions often arise from competing pathways (e.g., protodeboronation vs. hydrolysis). To isolate variables:

  • Perform kinetic studies under controlled pH and temperature.
  • Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways.
  • Compare stability in aprotic vs. protic solvents to assess solvent effects .
    • For example, pinacol esters are more stable than boronic acids in organic solvents but may hydrolyze faster in aqueous media with ROS .

Q. How can the ROS-responsive nature of this compound be leveraged in targeted drug delivery systems?

  • The boronic ester group reacts with ROS (e.g., H₂O₂) to release active payloads. To design ROS-triggered prodrugs:

  • Synthesize conjugates where the ester is linked to therapeutic agents (e.g., H₂S donors or antibiotics) via a ROS-cleavable bond .
  • Validate activation kinetics using fluorogenic assays (e.g., fluorescence recovery upon ROS exposure) .
    • In vivo testing should measure IC₅₀ values in ROS-rich environments (e.g., tumor tissues) versus normal cells .

Q. What mechanistic insights explain stereospecific 1,2-alkyl migrations in radical-based functionalization of this compound?

  • Radical intermediates generated via H-atom transfer from boron-ate complexes undergo stereospecific 1,2-alkyl migrations. Key factors include:

  • The use of trifluoromethyl radicals to initiate radical chain propagation.
  • Retention of configuration during migration due to concerted transition states.
  • Computational studies (DFT) can map energy barriers and predict migratory aptitudes .

Methodological Considerations

Q. How to design a protocol for detecting H₂O₂ using this boronic ester?

  • Principle : H₂O₂ oxidizes the boronic ester to 4-nitrophenol, detectable via UV-Vis at 400 nm .
  • Protocol :

Prepare a 1 mM solution of the ester in PBS (pH 7.4).

Add H₂O₂ (0–100 µM) and incubate at 37°C for 30 min.

Measure absorbance at 400 nm and calibrate against a standard curve.

  • Validation : Confirm specificity by testing interference from other ROS (e.g., O₂⁻, NO) .

Q. What analytical techniques are critical for characterizing synthetic intermediates of this compound?

  • NMR : ¹¹B NMR to confirm boronic ester formation (δ ~30 ppm). ¹⁹F NMR to monitor trifluoromethyl group integrity .
  • MS : High-resolution ESI-MS for molecular weight verification.
  • XRD : Single-crystal X-ray diffraction to resolve steric effects of the ethoxy and trifluoromethyl groups .

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